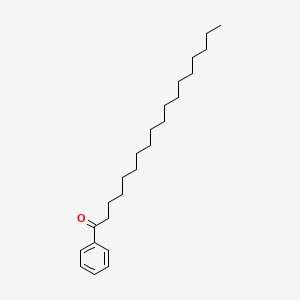

Octadecanophenon

Übersicht

Beschreibung

Octadecanophenone is a useful research compound. Its molecular formula is C24H40O and its molecular weight is 344.6 g/mol. The purity is usually 95%.

The exact mass of the compound Octadecanophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octadecanophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lösungskalorimetrie

Octadecanophenon wurde im Bereich der Lösungskalorimetrie verwendet, um die Schmelzenthalpie von Arylaliphatika bei 298,15 K zu bestimmen . Die Schmelzenthalpie, also die Wärmemenge, die eine chemische Substanz am Schmelzpunkt aufnimmt, wenn sie ihren Aggregatzustand von fest zu flüssig ändert, ist ein entscheidender Parameter in der Thermodynamik. Die Studie verwendete die Lösungskalorimetrie und die Differential-Scanning-Kalorimetrie, um die Wärmekapazität und die Schmelzenthalpie bei der Schmelztemperatur zu messen . Diese Forschung eröffnet eine Perspektive für weitere Studien zur Schmelzthermochemie von Arylaliphatika bei 298,15 K .

Organische Bausteine

This compound wird als organischer Baustein in der chemischen Synthese verwendet . Organische Bausteine werden oft beim Aufbau komplexer organischer Verbindungen verwendet, darunter Pharmazeutika, Polymere und Farbstoffe .

Phasenübergangthermodynamik

Die Verbindung wurde auf ihre Phasenübergangthermodynamik untersucht . Das Verständnis der Phasenübergangthermodynamik organischer Nichtelektrolyte wie this compound ist entscheidend für die Entwicklung immer präziserer experimenteller Techniken und prädiktiver Methoden .

Charakterisierung des Schmelzprozesses

This compound wurde in der Charakterisierung des Schmelzprozesses verwendet . Der Schmelzprozess, insbesondere seine Enthalpie, ist ein zentrales Forschungsgebiet im Bereich der Thermodynamik .

Vergleichende Analyse und prädiktive Schemata

Die Verbindung wird in der vergleichenden Analyse und Entwicklung prädiktiver Schemata verwendet . Die Kenntnis der Schmelzenthalpien unter bestimmten Bedingungen, insbesondere bei der Referenztemperatur von 298,15 K, würde die vergleichende Analyse und die Entwicklung der prädiktiven Schemata erheblich erleichtern .

Lösungsmittelauswahl

This compound wurde in Studien zur Lösungsmittelauswahl verwendet . In der genannten Studie wurde p-Xylol als das geeignete Lösungsmittel ausgewählt, um die Schmelzenthalpie bei 298,15 K aus der Lösungsenthalpie des Kristalls zu bestimmen .

Wirkmechanismus

Target of Action

Octadecanophenone, also known as n-Octadecanophenone, is a complex organic compound with the molecular formula C24H40O . .

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by Octadecanophenone are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms. These pathways are crucial for maintaining homeostasis and carrying out essential life processes .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compoundThese properties can significantly impact the bioavailability of a compound, which is the proportion of the compound that enters circulation and can have an active effect .

Result of Action

These effects can range from changes in gene expression to alterations in cellular metabolism .

Eigenschaften

IUPAC Name |

1-phenyloctadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLXXVQTWJFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218100 | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6786-36-3 | |

| Record name | Octadecanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006786363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyloctadecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLOCTADECAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4MMD765T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

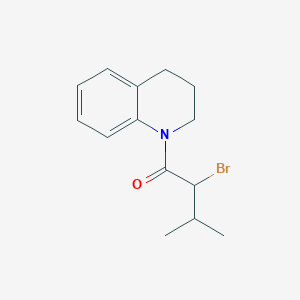

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques have been used to study the thermodynamic properties of octadecanophenone?

A1: Differential scanning calorimetry (DSC) has been employed to measure the heat capacity and fusion enthalpy of octadecanophenone at its melting temperature. Additionally, solution calorimetry, utilizing p-xylene as a solvent, has been used to determine the fusion enthalpy of octadecanophenone at 298.15 K. [] These techniques provide valuable insights into the temperature dependence of fusion enthalpy for this arylaliphatic compound.

Q2: How does the vapor pressure of octadecanophenone compare to other aryl ketones, and what is the environmental significance of this property?

A2: Octadecanophenone exhibits a significantly lower vapor pressure (8.4 × 10−8 torr at 25°C) compared to other aryl ketones like hexanophenone (8.7 × 10−3 torr at 25°C). [] This difference in volatility directly impacts their behavior in the environment. Research shows that while the lower vapor pressure of octadecanophenone and similar ketones results in minimal volatilization from soil surfaces, hexanophenone, with its higher vapor pressure, exhibits greater mobility and potential for transport within the environment. []

Q3: Can octadecanophenone be separated from other similar compounds, and if so, what method has been investigated?

A3: Yes, octadecanophenone can be effectively separated from other alkyl aryl ketone homologues using hydrophobic interaction electrokinetic chromatography (HI-EKC). [] This method exploits the hydrophobic interactions between octadecanophenone and free sodium dodecyl sulfate (SDS) monomers or cetyltrimethylammonium bromide (CTAB) monomers within a specific buffer solution to achieve separation. [] This technique offers a rapid and efficient means to isolate and analyze octadecanophenone within a mixture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)